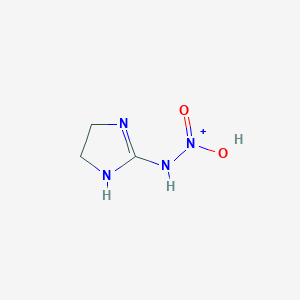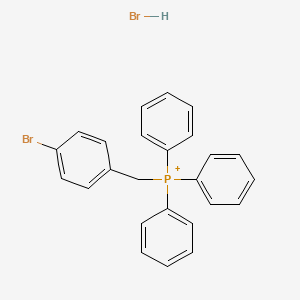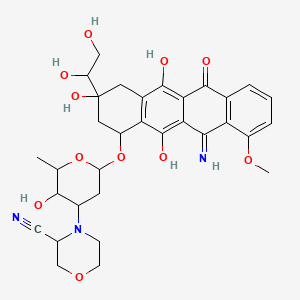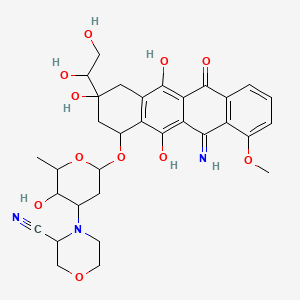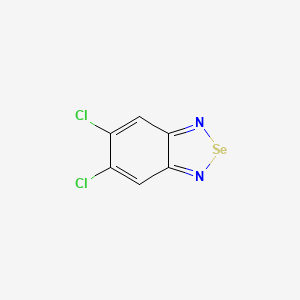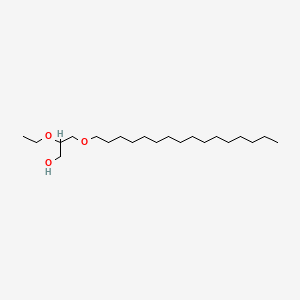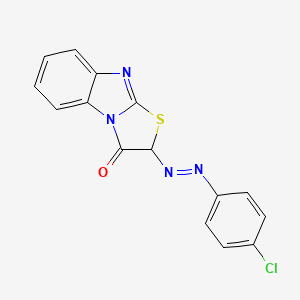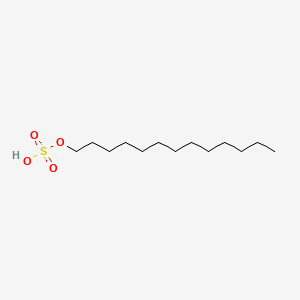
Tridecyl hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridecyl hydrogen sulfate, with the molecular formula
C13H28O4S
, is an organic compound commonly used as a surfactant. It is known for its excellent emulsifying, wetting, and foaming properties, making it a valuable ingredient in various industrial and household products.Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tridecyl hydrogen sulfate is typically synthesized through the sulfation of tridecanol. The process involves reacting tridecanol with sulfur trioxide or chlorosulfonic acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to avoid side reactions and degradation of the product.
Industrial Production Methods: In industrial settings, the sulfation process is often carried out in a continuous reactor, such as a falling film reactor. This method ensures efficient mixing and heat dissipation. The general steps include:
Sulfation: Tridecanol is reacted with sulfur trioxide in a falling film reactor at temperatures between 30-60°C.
Neutralization: The resulting product is neutralized with a base, typically sodium hydroxide, to form the sodium salt of this compound.
Purification: The product is then purified to remove any unreacted materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Tridecyl hydrogen sulfate can undergo various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, it can hydrolyze back to tridecanol and sulfuric acid.
Oxidation: It can be oxidized to form sulfonic acids under strong oxidative conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products:
Hydrolysis: Tridecanol and sulfuric acid.
Oxidation: Tridecyl sulfonic acid.
Substitution: Various substituted tridecyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tridecyl hydrogen sulfate has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization processes.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Propriétés
Numéro CAS |
7328-26-9 |
|---|---|
Formule moléculaire |
C13H28O4S |
Poids moléculaire |
280.43 g/mol |
Nom IUPAC |
tridecyl hydrogen sulfate |
InChI |
InChI=1S/C13H28O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16/h2-13H2,1H3,(H,14,15,16) |
Clé InChI |
QTUIJRIDZOSXHJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCOS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


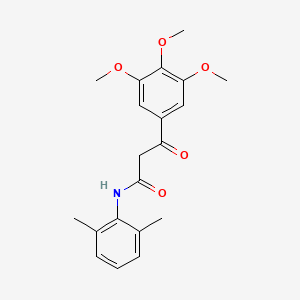
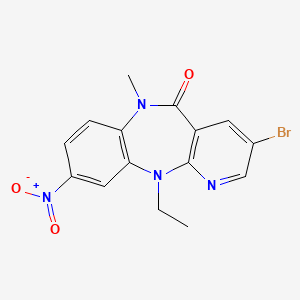
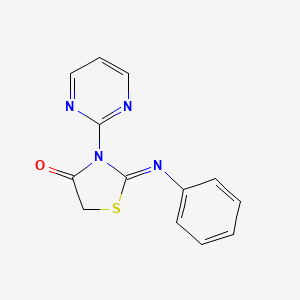
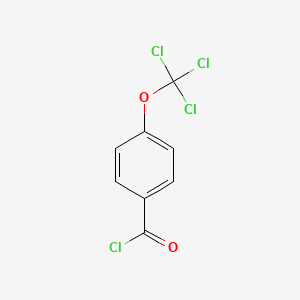
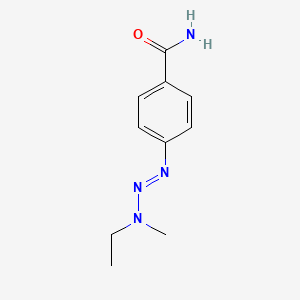
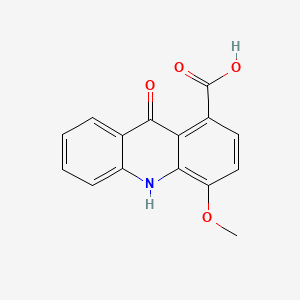
![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride](/img/structure/B12811929.png)
